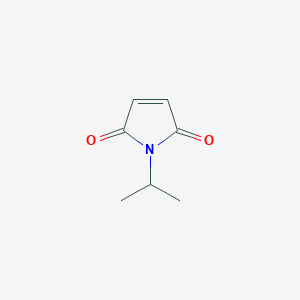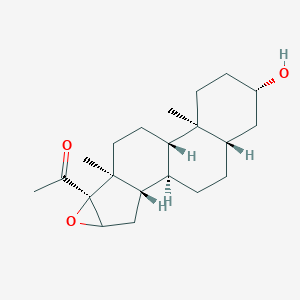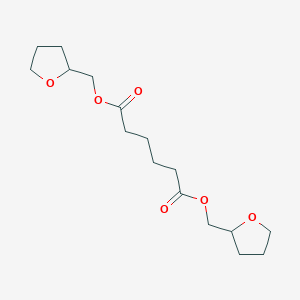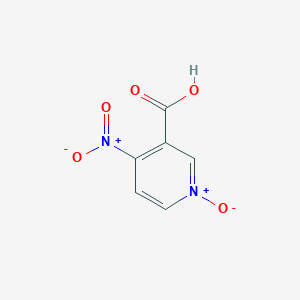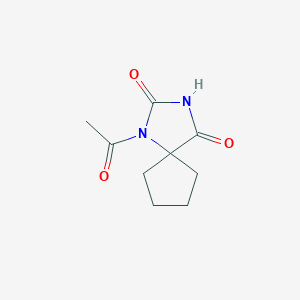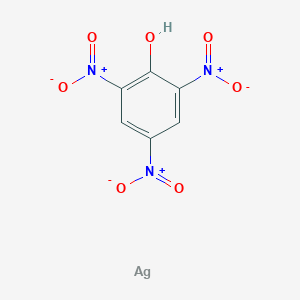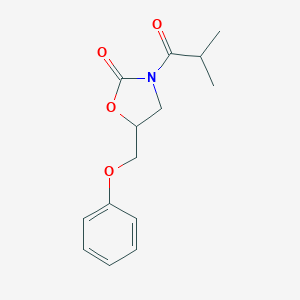
Dibenzo(c,mno)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(c,mno)chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has been identified as a potent carcinogen. It is a member of the dibenz[a,h]anthracene (DBA) family of PAHs, which are known to be highly carcinogenic. DBC has been found to be present in tobacco smoke and is also produced during the incomplete combustion of organic matter.
Wirkmechanismus
The mechanism of action of Dibenzo(c,mno)chrysene as a carcinogen is not fully understood. However, it is believed that Dibenzo(c,mno)chrysene can cause DNA damage by forming adducts with DNA. This can lead to mutations in the DNA that can ultimately result in the development of cancer.
Biochemische Und Physiologische Effekte
Dibenzo(c,mno)chrysene has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer. Dibenzo(c,mno)chrysene has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo(c,mno)chrysene is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen and can induce tumors in animal models at relatively low doses. However, Dibenzo(c,mno)chrysene is also highly toxic and can be difficult to handle in the laboratory.
Zukünftige Richtungen
There are a number of future directions for research on Dibenzo(c,mno)chrysene. One area of research is focused on identifying the specific DNA adducts formed by Dibenzo(c,mno)chrysene and understanding how these adducts contribute to the development of cancer. Another area of research is focused on developing new methods for detecting Dibenzo(c,mno)chrysene in the environment. Finally, there is a need for further research on the potential health effects of exposure to Dibenzo(c,mno)chrysene in humans.
Synthesemethoden
Dibenzo(c,mno)chrysene can be synthesized by the reaction of phenanthrene with benzene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce Dibenzo(c,mno)chrysene.
Wissenschaftliche Forschungsanwendungen
Dibenzo(c,mno)chrysene has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in a variety of animal models, including mice, rats, and hamsters. Dibenzo(c,mno)chrysene has been found to be particularly potent in inducing lung tumors in mice.
Eigenschaften
CAS-Nummer |
196-28-1 |
|---|---|
Produktname |
Dibenzo(c,mno)chrysene |
Molekularformel |
C24H14 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H |
InChI-Schlüssel |
ANKRFBWKEPAECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
Andere CAS-Nummern |
196-28-1 |
Synonyme |
DB(C,mno)C dibenzo(c,mno)chrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




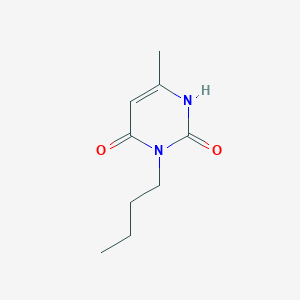

![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
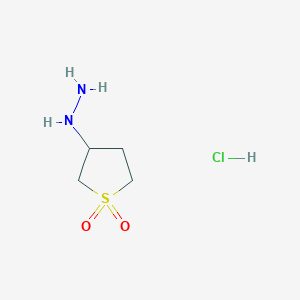
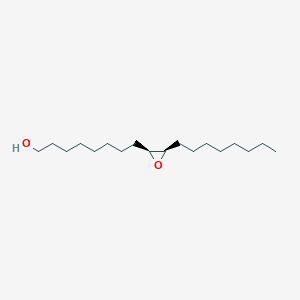
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
